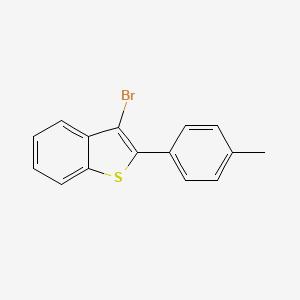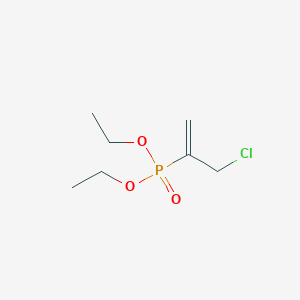![molecular formula C23H46N2O10S2 B14270536 (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) CAS No. 184537-89-1](/img/structure/B14270536.png)
(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) is a complex organic compound with a unique structure that includes propane, octanoylazanediyl, ethane, and hydrogen sulfate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) typically involves multiple steps. The process begins with the preparation of the propane-1,3-diyl core, followed by the introduction of octanoylazanediyl and ethane-2,1-diyl groups. The final step involves the addition of hydrogen sulfate groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfates.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfates, and substituted derivatives, depending on the reaction type and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry
In industry, (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) is used in the production of specialty chemicals and materials, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The hydrogen sulfate groups play a crucial role in these interactions, facilitating binding and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bis(hydrogen sulfate) derivatives and compounds with similar structural motifs, such as ethyl acetoacetate and n-octane .
Uniqueness
What sets (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
184537-89-1 |
|---|---|
Molekularformel |
C23H46N2O10S2 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
2-[octanoyl-[3-[octanoyl(2-sulfooxyethyl)amino]propyl]amino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C23H46N2O10S2/c1-3-5-7-9-11-14-22(26)24(18-20-34-36(28,29)30)16-13-17-25(19-21-35-37(31,32)33)23(27)15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,28,29,30)(H,31,32,33) |
InChI-Schlüssel |
AIZWJCXRFBDKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CCCN(CCOS(=O)(=O)O)C(=O)CCCCCCC)CCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)


![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)


![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
